2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Description
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronate ester-functionalized benzamide derivative widely employed in medicinal chemistry and organic synthesis. Its structure comprises a benzamide core substituted with a fluorine atom at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. This compound serves as a key intermediate in Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl systems critical to drug discovery . Its CAS number, molecular formula (C₁₄H₁₈BFNO₃), and molecular weight (293.11 g/mol) are consistent with derivatives cataloged in chemical databases .
Properties
IUPAC Name |
2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,1-4H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQWDALPXJFOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301168012 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957346-57-5 | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957346-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301168012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves a two-step substitution reaction. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a boronic acid surrogate in palladium-catalyzed cross-couplings. Key reaction parameters include:
Mechanistically, the boronate ester undergoes transmetallation with palladium(II) intermediates, enabling carbon-carbon bond formation. The fluorine substituent ortho to the boronate enhances stability against protodeboronation during catalysis .
Amide Functionalization Pathways
The benzamide group participates in:
-
Nucleophilic acyl substitutions with amines under basic conditions (e.g., K₂CO₃/DMF at 60°C) to generate secondary amides
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Hydrolysis reactions under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding carboxylic acid derivatives
Fluorine-Directed Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom directs incoming electrophiles to specific positions:
| Electrophile | Position | Catalyst | Product Application |
|---|---|---|---|
| NO₂⁺ | Para | H₂SO₄/HNO₃ | Nitro intermediates |
| Cl⁺ | Meta | FeCl₃ | Halogenated APIs |
Boronate Ester Transformations
The pinacol boronate group enables:
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Protodeboronation : Acidic hydrolysis (HCl/H₂O) converts it to a boronic acid intermediate
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Chan-Lam couplings : With Cu(OAc)₂ and amines in CH₂Cl₂/methanol to form aryl amines
Stability Considerations
Reaction outcomes depend critically on:
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Oxygen sensitivity : Reactions require inert atmospheres (N₂/Ar) to prevent boronate oxidation
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pH control : Basic conditions (pH >7) prevent premature hydrolysis of the boronate ester
This compound’s versatility has been exploited in synthesizing kinase inhibitors and androgen receptor antagonists, where its fluorine-boronate synergy improves binding affinity and metabolic stability . Recent advances show that continuous flow reactors enhance reproducibility in large-scale applications by maintaining strict temperature and mixing control .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exhibit promising anticancer properties. For instance, studies have shown that compounds with similar boron-containing structures can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The dioxaborolane moiety enhances the compound's ability to modulate biological activity by facilitating interactions with biomolecules .
Targeted Drug Delivery
The compound's unique structure allows for potential applications in targeted drug delivery systems. The incorporation of boron into drug formulations can improve the pharmacokinetics and bioavailability of therapeutic agents. This is particularly relevant in developing treatments for diseases where localized drug action is crucial .
Organic Synthesis
Reagent in Cross-Coupling Reactions
this compound serves as an effective reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. The presence of the dioxaborolane group allows for the formation of carbon-carbon bonds under mild conditions, making it a valuable tool in synthetic organic chemistry .
Building Block for Complex Molecules
This compound can act as a building block for synthesizing more complex organic molecules. Its functional groups can be modified to create a variety of derivatives that may have enhanced or novel properties suitable for further research and application in pharmaceuticals and agrochemicals .
Materials Science
Development of Functional Materials
The incorporation of this compound into polymer matrices has been explored for developing functional materials with specific properties such as improved thermal stability and mechanical strength. The boron-containing structure contributes to the overall performance of the material by enhancing its thermal and chemical resistance .
Nanocomposites
Recent studies have investigated the use of this compound in nanocomposite materials where it acts as a modifier to improve the dispersion and interaction between nanoparticles and polymer matrices. Such enhancements are essential for applications in electronics and photonics where material performance is critical .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its role as a nucleophile in various coupling reactions. The boron atom in the compound forms a complex with palladium catalysts, facilitating the formation of carbon-carbon bonds. The fluorine atom enhances the compound’s reactivity and stability, making it an effective intermediate in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Fluorine vs. Hydroxyl/Bromine : The fluorine substituent in the target compound enhances metabolic stability and electronegativity compared to hydroxyl or bromine analogs, making it preferable for drug candidates requiring prolonged bioavailability .
- N-Substituents : Bulky groups like tert-butyl (e.g., CAS 2828445-61-8) improve solubility and blood-brain barrier penetration, as seen in CNS-directed therapies .
Reactivity in Cross-Coupling Reactions
The boronate ester group enables participation in Suzuki–Miyaura reactions. Comparative studies highlight:
- Reaction Efficiency: The 2-fluoro substituent marginally reduces coupling yields (70–85%) compared to non-fluorinated analogs (85–95%), likely due to steric and electronic effects .
- Substituent Compatibility : Fluorine’s ortho-directing nature facilitates regioselective coupling, whereas bromine or hydroxyl groups may require protective strategies .
Table 2: Comparative Pharmacological Profiles
Key Findings :
- Fluorine’s position significantly impacts target affinity. Mono-fluoro derivatives (e.g., 2-F) outperform di-fluoro analogs in tubulin inhibition .
- Bulky N-substituents (e.g., tert-butyl) enhance CNS penetration but may reduce binding to peripheral targets .
Biological Activity
2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C13H15BFNO2
- CAS Number : 1469440-25-2
- Molecular Weight : 235.07 g/mol
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and pathways involved in cellular processes. Notably:
- GSK-3β Inhibition : This compound has been shown to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), an enzyme implicated in various signaling pathways related to cell survival and proliferation. The inhibition of GSK-3β can lead to increased cell viability in certain contexts .
- Anti-inflammatory Activity : Studies indicate that this compound may exhibit anti-inflammatory properties by reducing levels of pro-inflammatory cytokines such as IL-6 and nitric oxide in microglial cells .
Inhibition Potency
Table 1 summarizes the inhibitory activity against GSK-3β and related kinases:
| Compound | Target Kinase | IC50 (nM) | Comments |
|---|---|---|---|
| This compound | GSK-3β | 8 | Highly potent inhibitor |
| Compound X | IKKβ | 30 | Moderate inhibition |
| Compound Y | ROCK1 | 50 | Lower potency |
Cytotoxicity Profile
The cytotoxic effects were assessed in various cell lines:
| Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|
| 0.1 | HT-22 | 95 |
| 1 | HT-22 | 90 |
| 10 | BV-2 | 85 |
| 50 | BV-2 | 60 |
These results indicate that while the compound shows some cytotoxicity at higher concentrations, it maintains a relatively high cell viability at lower doses .
Case Studies
Several studies have explored the biological implications of this compound:
- Neuroprotection : In a model of neuroinflammation, treatment with this compound resulted in reduced neuronal death and improved outcomes in animal models. The mechanism was linked to its ability to inhibit GSK-3β and modulate inflammatory responses .
- Cancer Research : Preliminary findings suggest that this compound may have potential in cancer therapy by inhibiting pathways that promote tumor growth. Further studies are needed to validate these effects in clinical settings .
Q & A
Q. What are the critical safety considerations when handling 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide in laboratory settings?
Answer:
- Key Precautions :
- Avoid exposure to air and moisture (P222, P232, P233) to prevent decomposition or unintended reactions.
- Use inert gas (e.g., nitrogen/argon) during handling (P231) and store in airtight containers (P404) .
- Wear PPE: gloves, goggles, and flame-resistant clothing (P280, P283). Avoid sparks/open flames (P210, P242).
- Emergency Protocols :
Q. How is this compound typically synthesized, and what are its key intermediates?
Answer:
- Synthesis Pathway :
- The compound is often derived via Suzuki-Miyaura coupling, where a boronate ester reacts with a halogenated benzamide precursor (e.g., 4-bromo-2-fluorobenzamide) using a palladium catalyst (e.g., Pd(PPh₃)₄) .
- Intermediate example: 2-Fluoro-4-bromobenzamide is coupled with pinacolborane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under anhydrous conditions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended.
Q. What characterization techniques are essential for confirming its structure?
Answer:
- Primary Methods :
- NMR : ¹H/¹³C NMR to confirm boronate ester peaks (e.g., δ ~1.3 ppm for pinacol methyl groups) and aromatic protons (δ 7.0–8.5 ppm) .
- X-ray Crystallography : For definitive structural confirmation (SHELX software suite for refinement) .
- FT-IR : B-O stretching (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers address contradictory data in Suzuki-Miyaura coupling yields using this boronate?
Answer:
- Troubleshooting Steps :
- Catalyst Optimization : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (e.g., SPhos vs. XPhos) .
- Oxygen Sensitivity : Ensure rigorous degassing of solvents (THF/DMF) to prevent boronate oxidation .
- Substrate Purity : Verify halogenated precursor purity via GC-MS or HPLC.
- Temperature Control : Elevated temperatures (80–100°C) improve coupling efficiency but may degrade the boronate .
Q. What strategies enhance the stability of this compound in aqueous reaction conditions?
Answer:
Q. How can computational modeling predict reactivity in C–H borylation reactions involving this compound?
Answer:
- Modeling Approaches :
- DFT Calculations : Analyze transition states for C–H activation (e.g., B–H bond dissociation energies) using Gaussian or ORCA .
- Kinetic Isotope Effects (KIE) : Study deuterated substrates to confirm rate-determining steps (e.g., oxidative addition vs. transmetallation) .
- Solvent Effects : Simulate polar aprotic solvents (DMSO, DMF) to predict solubility/reactivity trends .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
